molecular formula C8H17NO B13298619 2-(2-Ethylpyrrolidin-2-yl)ethan-1-ol

2-(2-Ethylpyrrolidin-2-yl)ethan-1-ol

Cat. No.: B13298619
M. Wt: 143.23 g/mol
InChI Key: MEVUWDIOGNDETC-UHFFFAOYSA-N
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Description

2-(2-Ethylpyrrolidin-2-yl)ethan-1-ol is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an ethyl group and a hydroxyl group attached to the pyrrolidine ring. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylpyrrolidin-2-yl)ethan-1-ol typically involves the reaction of 2-ethylpyrrolidine with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic attack of the nitrogen atom on the ethylene oxide, followed by ring-opening to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis using larger reactors and optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylpyrrolidin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a more saturated derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2-ethylpyrrolidin-2-yl)ethanal.

    Reduction: Formation of 2-(2-ethylpyrrolidin-2-yl)ethane.

    Substitution: Formation of 2-(2-ethylpyrrolidin-2-yl)ethyl halides, which can be further functionalized.

Mechanism of Action

The mechanism of action of 2-(2-Ethylpyrrolidin-2-yl)ethan-1-ol is not well-documented. its effects are likely mediated through interactions with biological targets such as enzymes or receptors. The presence of the hydroxyl group and the pyrrolidine ring suggests potential interactions with hydrogen-bonding sites and hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Ethylpyrrolidin-2-yl)ethan-1-ol is unique due to the presence of both an ethyl group and a hydroxyl group on the pyrrolidine ring, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other pyrrolidine derivatives and may confer specific properties useful in research and industrial applications .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-(2-ethylpyrrolidin-2-yl)ethanol

InChI

InChI=1S/C8H17NO/c1-2-8(5-7-10)4-3-6-9-8/h9-10H,2-7H2,1H3

InChI Key

MEVUWDIOGNDETC-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCN1)CCO

Origin of Product

United States

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